2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with benzotriazole in the presence of a suitable catalyst. One common method involves the use of anhydrous aluminum chloride as a catalyst under neat conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the availability of benzotriazole in large quantities and its relatively low cost make it an attractive starting material for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The benzotriazole moiety can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzotriazole derivatives .
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol has several scientific research applications, including:
Chemistry: Used as a synthetic auxiliary in the preparation of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor and UV filter in material sciences.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can inhibit the activity of target enzymes or disrupt cellular processes, contributing to the compound’s antimicrobial, antiviral, and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar chemical properties but lacks the methylphenol group.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with different functional groups and applications.
Thiazolidinone benzotriazole derivatives: Compounds with additional thiazolidinone moieties, known for their antibacterial activities.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylphenol is unique due to the presence of both the benzotriazole and methylphenol groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances its effectiveness in various fields compared to other benzotriazole derivatives .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-6-7-14(18)11(8-10)9-17-13-5-3-2-4-12(13)15-16-17/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMBIKBBPQZYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.